molecular formula C32H47F5O4S B193560 Fulvestrant sulfone CAS No. 98008-06-1

Fulvestrant sulfone

Cat. No. B193560
CAS RN: 98008-06-1
M. Wt: 622.8 g/mol
InChI Key: NQYWBGDKCPOMGL-LSVBPWPTSA-N
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Description

Fulvestrant sulfone is a synthetic estrogen receptor antagonist . It is a derivative of the selective estrogen receptor degrader (SERD) fulvestrant . It binds to estrogen receptor α (ERα) and ERβ and inhibits estrogen-induced gene expression .


Molecular Structure Analysis

Fulvestrant sulfone has a molecular formula of C32H47F5O4S . Its average mass is 622.770 Da and its monoisotopic mass is 622.311523 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fulvestrant sulfone are not explicitly mentioned in the available resources .

Scientific Research Applications

Estrogen Receptor Binding and Imaging Applications

  • Estrogen Receptor Antagonism and PET Imaging : Fulvestrant, including its derivatives like Fulvestrant sulfone, binds strongly to estrogen receptors (ER), acting as a pure ER antagonist. This action is crucial in treating hormone-sensitive breast cancer. There's research into developing PET imaging probes, using fluorine-substituted Fulvestrant derivatives, to predict therapeutic efficacy of selective ER modulators. However, these probes showed decreased binding affinity to ER and disappointing in vivo uptake, suggesting limited suitability for predicting response to hormonal therapy with ER modulators (Seimbille et al., 2004).

Metabolism and Pharmacokinetics

  • Variability in Metabolism by Human Liver Cytosols : Fulvestrant sulfone's metabolism involves multiple enzyme families. Studies show wide interindividual variability in Fulvestrant sulfation capacity, which is correlated with specific genotypes. This indicates that genetic factors could influence the efficacy of Fulvestrant therapy (Edavana et al., 2009; Edavana et al., 2011).

  • Reaction Mechanism of Fulvestrant Sulfation : Research into the reaction mechanism of Fulvestrant sulfation with SULT1A1 and SULT1E1 (sulfotransferases) reveals insights into how Fulvestrant sulfone may be metabolized. Understanding these mechanisms is essential for predicting individual responses to Fulvestrant treatment (Cook et al., 2011).

  • Sulfation by Human Cytosolic Sulfotransferases : A systematic analysis identified major sulfotransferases responsible for the sulfation of Fulvestrant and its derivatives. This is significant for understanding the drug's metabolism in different human tissues, influencing its therapeutic efficacy (Hui et al., 2015).

  • Inactivation and Metabolic Transformation : Studies on the inactivation of Fulvestrant, including forms like Fulvestrant sulfone, through various metabolic pathways like glucuronidation, highlight the complexity of its metabolism in the body. These processes play a major role in the elimination of the drug and its effectiveness in treatment (Chouinard et al., 2006).

Broader Applications and Implications

  • Sulfone Derivatives in Medicinal Chemistry : Research on sulfone derivatives, including Fulvestrant sulfone, demonstrates their significance in medicinal chemistry. These compounds exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties, underscoring their potential in diverse therapeutic applications (Alam et al., 2018; Ahmad & Shagufta, 2015).

  • Sulfonation in Drug Design : The role of sulfonation, a key process in the metabolism of Fulvestrant sulfone, is crucial in drug design. Understanding sulfonation mechanisms can aid in predicting drug interactions and efficacy, especially in cancer treatment (Kauffman, 2004).

Safety And Hazards

Fulvestrant sulfone, like other chemicals, should be handled with care. Users are advised to avoid release to the environment, avoid contact during pregnancy and while nursing, and not to breathe dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYWBGDKCPOMGL-LSVBPWPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243368
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulvestrant sulfone

CAS RN

98008-06-1
Record name Fulvestrant sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FULVESTRANT SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Zhang, S Guo, L Yang, J Liu, S Zheng, Q Zhong… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… The major metabolites of ZB716 identified in rat plasma include fulvestrant, fulvestrant-sulfone, ZB716-sulfone, ZB716-17-ketone, and fulvestrant-17-ketone (Table ​2). The …
Number of citations: 23 www.ncbi.nlm.nih.gov
T Dongala, NK Katari, VM Marisetti… - Journal of the Iranian …, 2021 - Springer
We report expedient methods to analyze the inactive and active ingredients and other impurities in Fulvestrant injection, using gas chromatography and high-performance liquid …
Number of citations: 2 link.springer.com
T Dongala, AK Palakurthi, Y Vytla, NK Katari - Journal of Analytical …, 2019 - Springer
… Particularly, the HSST3 column in the oxidative degradation fulvestrant sulfone impurity was not well separated from the main peak. In the phenyl column, the elution of some of the …
Number of citations: 22 link.springer.com
JA Sirvent, U Lücking - ChemMedChem, 2017 - Wiley Online Library
Sulfoximines have gained considerable recognition as an important structural motif in drug discovery of late. In particular, the clinical kinase inhibitors for the treatment of cancer, …
VNR Ganipisetty, B Ravi, CR Reddy, RK Gurjar… - Analytical …, 2015 - pubs.rsc.org
In the present study, supercritical fluid (carbon dioxide) chromatographic methods were developed and validated for the quantitative assay determination of two cancer therapeutic …
Number of citations: 6 pubs.rsc.org

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